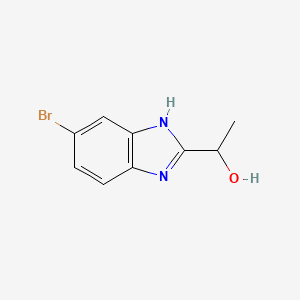

1-(5-bromo-1H-benzimidazol-2-yl)ethanol

Descripción general

Descripción

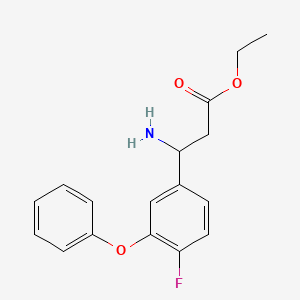

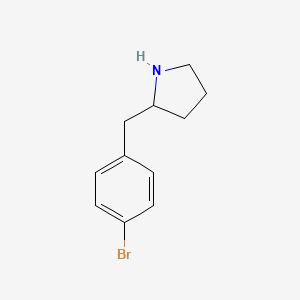

1-(5-bromo-1H-benzimidazol-2-yl)ethanol, with the chemical formula C9H9BrN2O, is a compound that belongs to the benzimidazole family. It features a bromine atom attached to the benzimidazole ring, along with an ethyl group containing a hydroxyl (OH) functional group. This compound has a molecular weight of 241.09 g/mol .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 1-(5-bromo-1H-benzimidazol-2-yl)ethanol consists of a benzimidazole core fused with an ethyl group. The bromine atom is positioned at the 5-position of the benzimidazole ring. The hydroxyl group is attached to the ethyl moiety. The arrangement of atoms and bonds can be visualized using molecular modeling software or crystallographic data .

Chemical Reactions Analysis

1-(5-bromo-1H-benzimidazol-2-yl)ethanol may participate in various chemical reactions, including nucleophilic substitution, oxidation, and coordination reactions. Investigating its reactivity with different reagents and conditions is essential for understanding its chemical behavior .

Physical And Chemical Properties Analysis

- Spectroscopic Data : Obtain IR, NMR, and UV-Vis spectra to characterize its functional groups and electronic transitions .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

1-(5-bromo-1H-benzimidazol-2-yl)ethanol and its derivatives are primarily used in synthesis and characterization studies. For instance, Tavman (2006) described the synthesis and spectral characterization of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their complexes with zinc(II) ion. These complexes were characterized by various spectroscopic methods and showed distinct properties depending on the solvent used for complexation (Tavman, 2006).

Crystallography

Dong-ping Li, Min Li, Shuai Li, and Hang Hu (2012) studied the crystal structure of a compound obtained by reacting 1-(5-bromo-1H-benzimidazol-2-yl)ethanol with 3-bromoprop-1-ene. They observed unique hydrogen bonding patterns and chain formations in the crystal structure (Dong-ping Li et al., 2012).

Organic Chemistry and Solvent Studies

In organic chemistry, 1-(5-bromo-1H-benzimidazol-2-yl)ethanol is used in various solvent-based studies. For example, Dubey, Prasada Reddy, and Srinivas (2008) demonstrated the one-pot synthesis of quinoxaline derivatives using 1-(5-bromo-1H-benzimidazol-2-yl)ethanol in ethanol in the presence of iodine. This study highlights the compound's role in facilitating organic synthesis processes (Dubey, Prasada Reddy, & Srinivas, 2008).

Enzymatic Inhibition and Solubilization Studies

Taj et al. (2020) explored the enzymatic inhibition and solubilization properties of benzimidazole derivatives, including 1-(1H-benzimidazol-2-yl)ethanol. They examined its interaction with various enzymes and conducted solubilization studies in sodium dodecyl sulphate, showcasing its potential in biochemical applications (Taj et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

1-(6-bromo-1H-benzimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-5,13H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIWAHDDRRZOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1)C=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400113 | |

| Record name | 1-(5-bromo-1H-benzimidazol-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-bromo-1H-benzimidazol-2-yl)ethanol | |

CAS RN |

540516-29-8 | |

| Record name | 6-Bromo-α-methyl-1H-benzimidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540516-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-bromo-1H-benzimidazol-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-methylthiophen-2-yl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1364858.png)

![2-[[4-(dimethylsulfamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364860.png)

![1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B1364863.png)

![C-Methylcalix[4]resorcinarene](/img/structure/B1364864.png)

![2-[[[4-(4-Ethoxyanilino)-4-oxobutanoyl]amino]carbamoyl]benzoic acid](/img/structure/B1364866.png)

![2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B1364890.png)